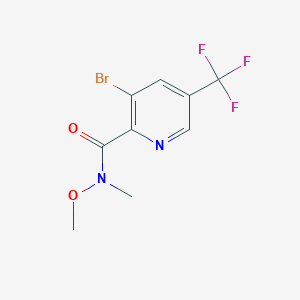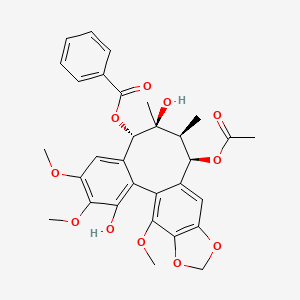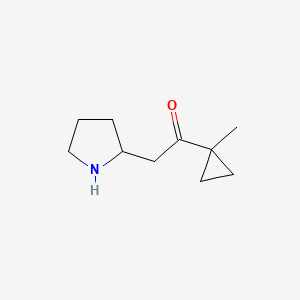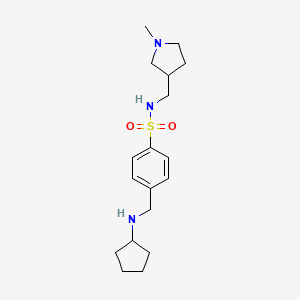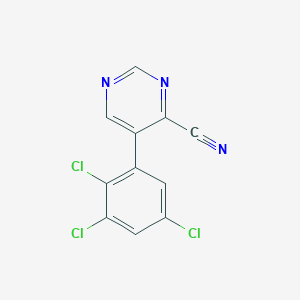
5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2,3,5-trichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of pyrimidine-4-amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, as an EGFR tyrosine kinase inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where overactive EGFR signaling is a common feature.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs) and potential anticancer properties.
Uniqueness
5-(2,3,5-Trichlorophenyl)pyrimidine-4-carbonitrile is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C11H4Cl3N3 |
|---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5-(2,3,5-trichlorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H4Cl3N3/c12-6-1-7(11(14)9(13)2-6)8-4-16-5-17-10(8)3-15/h1-2,4-5H |
InChI Key |
KEDWZKANMWFSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=CN=CN=C2C#N)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


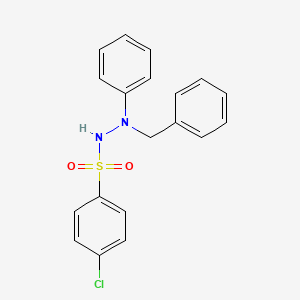
![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)
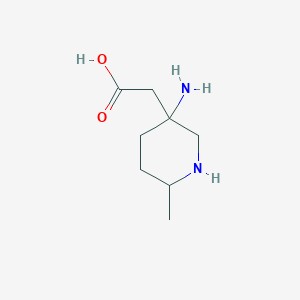
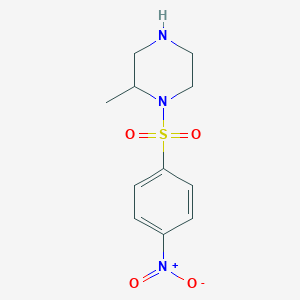


![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)
![4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13082167.png)
![3-[2-Chloro-4-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13082171.png)
